Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate

描述

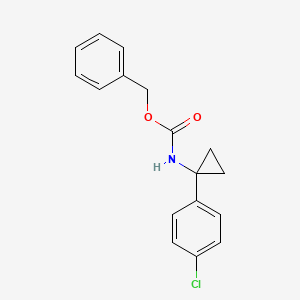

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C17H16ClNO2 It is known for its unique structure, which includes a cyclopropyl ring attached to a chlorophenyl group and a benzyl carbamate moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate typically involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as sodium methoxide in methanol

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with hydrogenated functional groups

Substitution: Substituted products with new functional groups replacing the original ones

科学研究应用

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical products.

作用机制

The mechanism of action of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

- Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Uniqueness

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is unique due to its specific substitution pattern and the presence of the cyclopropyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

生物活性

Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a cyclopropyl ring, which is known to impart unique chemical properties that can influence biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The exact molecular targets for this compound remain under investigation, but it is hypothesized that it may act similarly to other carbamate derivatives known for their enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Similar compounds have demonstrated dual inhibition of AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Study on Carcinogenicity : A study assessing the biological activity of related compounds found that 4-chloromethylbiphenyl derivatives showed positive responses in several short-term tests for carcinogenicity, indicating the need for further investigation into the safety profile of similar carbamates .

- Antitumor Activity : Other related structures have been evaluated for their anticancer properties, demonstrating varying degrees of effectiveness against different cancer cell lines. The unique structural features of this compound may contribute to its potential antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial, Enzyme Inhibition | AChE Inhibition, Potential Antitumor |

| Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate | Moderate Antibacterial | Similar Enzyme Interaction |

| Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate | Weak Antibacterial | Less Effective than 4-Chloro Analog |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves cyclopropanation of 4-chlorostyrene derivatives followed by carbamate formation. A two-step procedure is common:

Cyclopropane Ring Formation : Use transition-metal catalysts (e.g., Rh(II)) to generate the cyclopropyl intermediate.

Carbamate Coupling : React the cyclopropylamine intermediate with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF .

Key Factors :

- Temperature : Maintain 0–5°C during carbamate coupling to avoid side reactions.

- Solvent Purity : Anhydrous THF ensures high yields by preventing hydrolysis.

- Catalyst Loading : Optimize Rh(II) catalyst (1–2 mol%) to balance cost and efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₆ClNO₂) with exact mass 301.08695 Da .

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane protons (δ 0.8–1.2 ppm) and aromatic signals (δ 7.2–7.4 ppm for chlorophenyl/benzyl groups).

- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and cyclopropane carbons (δ 15–25 ppm).

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation.

- Stability Tests :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound under physiological conditions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane C–C bonds to predict ring-opening tendencies.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to identify metabolic hotspots.

- Software Tools : Use Gaussian or ORCA for DFT; AMBER or GROMACS for MD .

Q. What strategies can mitigate conflicting solubility data for this compound in different solvent systems?

Methodological Answer :

- Solvent Screening : Use a 96-well plate to test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C.

- Co-Solvency Approach : Combine PEG-400 (20% v/v) with aqueous buffers to enhance solubility.

- Surface-Active Agents : Add 0.1% Tween-80 to reduce aggregation in polar solvents .

Q. How does the cyclopropane ring influence the compound’s metabolic stability, and what in vitro models are suitable for assessing this?

Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH for 60 minutes. Quantify parent compound loss via LC-MS/MS.

- CYP Inhibition Studies : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks.

- Comparative Analysis : Replace cyclopropane with cyclohexane to isolate ring strain effects on metabolism .

Q. What structural analogs of this compound have shown improved bioactivity, and how is SAR analyzed?

Methodological Answer :

- Analog Design : Replace 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl (see ) to study electronic effects.

- Bioactivity Assays :

- Antimicrobial : MIC testing against S. aureus and E. coli.

- Anticancer : MTT assay in HeLa and MCF-7 cell lines.

- SAR Trends : Electron-withdrawing substituents (e.g., Cl, Br) enhance membrane permeability but may reduce solubility .

Q. Data Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer :

- Recrystallization : Purify via slow evaporation in ethyl acetate/hexane (1:3) to obtain single crystals.

- Differential Scanning Calorimetry (DSC) : Measure melting point at 5°C/min heating rate under N₂.

- Possible Causes : Polymorphism or residual solvents (e.g., THF) may alter thermal properties. Report solvent history in publications .

属性

IUPAC Name |

benzyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPXNHXDSLGNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681979 | |

| Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-50-0 | |

| Record name | Phenylmethyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。